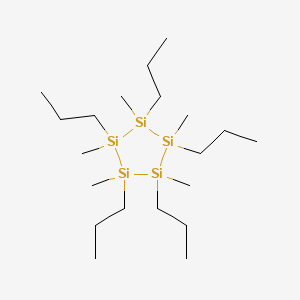
1,2,3,4,5-Pentamethyl-1,2,3,4,5-pentapropylpentasilolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4,5-Pentamethyl-1,2,3,4,5-pentapropylpentasilolane is a unique organosilicon compound characterized by its five silicon atoms, each bonded to a methyl and a propyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,4,5-Pentamethyl-1,2,3,4,5-pentapropylpentasilolane typically involves the reaction of chlorosilanes with organolithium reagents. The process can be summarized as follows:
Chlorosilane Preparation: Chlorosilanes are prepared by the chlorination of silanes.
Organolithium Reagents: These are synthesized by the reaction of lithium with alkyl halides.
Coupling Reaction: The chlorosilanes are then reacted with the organolithium reagents under an inert atmosphere to form the desired pentasilolane compound.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: 1,2,3,4,5-Pentamethyl-1,2,3,4,5-pentapropylpentasilolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or ozone, leading to the formation of silanol groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The methyl and propyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, ozone.
Reduction: Lithium aluminum hydride.
Substitution: Organometallic reagents, halogenating agents.
Major Products:
Oxidation: Silanols.
Reduction: Silane derivatives.
Substitution: Functionalized silanes.
Aplicaciones Científicas De Investigación
1,2,3,4,5-Pentamethyl-1,2,3,4,5-pentapropylpentasilolane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential in developing new therapeutic agents.
Industry: Utilized in the production of advanced materials, including high-performance polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1,2,3,4,5-Pentamethyl-1,2,3,4,5-pentapropylpentasilolane involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. The pathways involved include:
Coordination Chemistry: The silicon atoms can coordinate with metal ions, facilitating catalytic reactions.
Electron Transfer: The compound can participate in electron transfer processes, making it useful in redox reactions.
Comparación Con Compuestos Similares
1,2,3,4,5-Pentamethylcyclopentadiene: A cyclic compound with similar methyl substitution.
Pentamethylcyclopentadienylrhodium (III) chloride dimer: A rhodium complex with pentamethylcyclopentadienyl ligands.
Cyclohexane, 1,2,3,4,5-pentamethyl: A saturated hydrocarbon with pentamethyl substitution.
Uniqueness: 1,2,3,4,5-Pentamethyl-1,2,3,4,5-pentapropylpentasilolane is unique due to its combination of methyl and propyl groups attached to silicon atoms, which imparts distinct chemical and physical properties compared to other similar compounds.
Propiedades
Número CAS |
87639-67-6 |
|---|---|
Fórmula molecular |
C20H50Si5 |
Peso molecular |
431.0 g/mol |
Nombre IUPAC |
1,2,3,4,5-pentamethyl-1,2,3,4,5-pentapropylpentasilolane |
InChI |
InChI=1S/C20H50Si5/c1-11-16-21(6)22(7,17-12-2)24(9,19-14-4)25(10,20-15-5)23(21,8)18-13-3/h11-20H2,1-10H3 |
Clave InChI |
QOHOLVWOEIAKQF-UHFFFAOYSA-N |
SMILES canónico |
CCC[Si]1([Si]([Si]([Si]([Si]1(C)CCC)(C)CCC)(C)CCC)(C)CCC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~-{4-Chloro-6-[(propan-2-yl)oxy]-1,3,5-triazin-2-yl}ethane-1,2-diamine](/img/structure/B14398921.png)
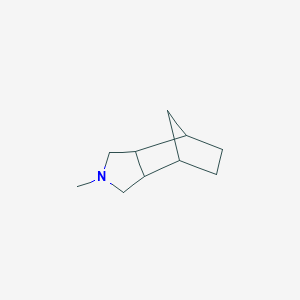

![2-(1-Chloroethyl)-4-methyl-2-[4-(2-methylpropyl)phenyl]-1,3-dioxane](/img/structure/B14398952.png)

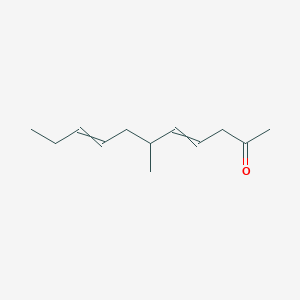

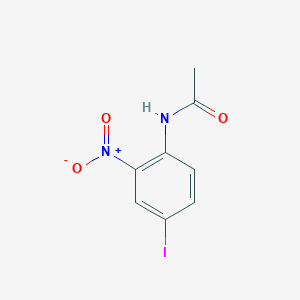
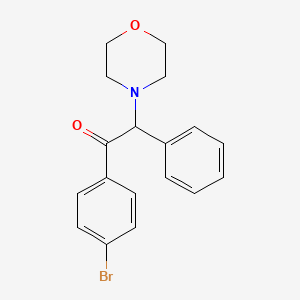
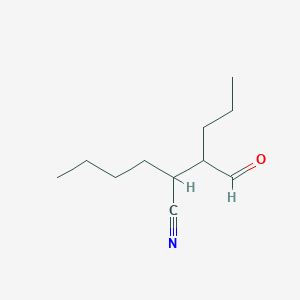

![4-[(3,4,5-Trimethoxyphenyl)methyl]-4H-1,4-oxazocine](/img/structure/B14399019.png)


